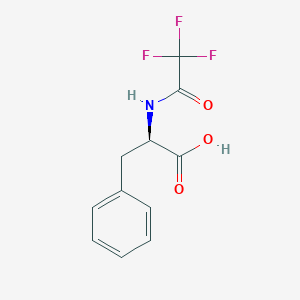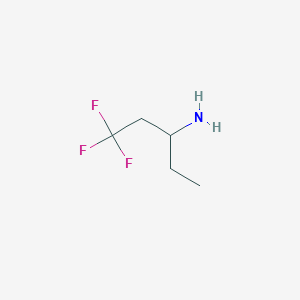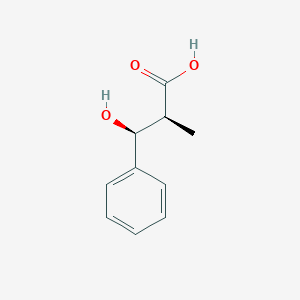
D-Phenylalanine, N-(trifluoroacetyl)-
Descripción general
Descripción
D-Phenylalanine, N-(trifluoroacetyl)-: is a derivative of D-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the phenylalanine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-(trifluoroacetyl)- typically involves the reaction of D-phenylalanine with ethyl trifluoroacetate. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of D-Phenylalanine, N-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain product quality .
Análisis De Reacciones Químicas
Types of Reactions: D-Phenylalanine, N-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: D-Phenylalanine, N-(trifluoroacetyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its trifluoroacetyl group can act as a probe to investigate molecular mechanisms .
Medicine: D-Phenylalanine, N-(trifluoroacetyl)- has potential therapeutic applications. It is being explored for its role in modulating neurotransmitter levels and as a potential treatment for certain neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of D-Phenylalanine, N-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, including those involved in neurotransmitter synthesis and degradation .
Comparación Con Compuestos Similares
L-Phenylalanine, N-(trifluoroacetyl)-, butyl ester: This compound has a similar structure but with a butyl ester group instead of a free carboxyl group.
Diazirinylphenylalanines: These compounds contain a diazirine group and are used in photoaffinity labeling.
Uniqueness: D-Phenylalanine, N-(trifluoroacetyl)- is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
(2R)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMOENDFIKQBZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate](/img/structure/B3283327.png)




